molecular formula C18H11NO2S B3251619 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one CAS No. 210287-91-5

3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Cat. No. B3251619
CAS RN: 210287-91-5
M. Wt: 305.4 g/mol
InChI Key: RFSVQIQUCIQDRC-UHFFFAOYSA-N
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Description

3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a chemical compound that belongs to the class of flavones. This compound has gained significant attention in recent years due to its potential applications in scientific research, particularly in the field of medicinal chemistry.

Mechanism of Action

The mechanism of action of 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is not fully understood. However, it has been reported to exert its biological activities through various mechanisms, including inhibition of cell proliferation, induction of apoptosis, and modulation of inflammatory pathways.
Biochemical and physiological effects:
3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and protect against oxidative damage. This compound has also been reported to exhibit neuroprotective effects, including the prevention of neuronal cell death and the improvement of cognitive function.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one in lab experiments include its high potency and selectivity, as well as its relatively low toxicity. However, its limitations include its poor solubility in aqueous solutions, which may affect its bioavailability and limit its use in certain experimental settings.

Future Directions

There are several future directions for the research on 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one. These include further investigation of its mechanisms of action, the development of more efficient synthesis methods, and the exploration of its potential applications in other fields, such as agriculture and environmental science. Additionally, the use of this compound in combination with other drugs or therapies may enhance its efficacy and broaden its clinical applications.
In conclusion, 3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one is a promising compound with potential applications in various scientific research fields. Further studies are needed to fully understand its mechanisms of action and to explore its potential applications in other areas.

Scientific Research Applications

3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit various biological activities, including anticancer, antimicrobial, antifungal, anti-inflammatory, and antioxidant activities. This compound has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease.

properties

IUPAC Name

3-(4-phenyl-1,3-thiazol-2-yl)chromen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11NO2S/c20-18-14(10-13-8-4-5-9-16(13)21-18)17-19-15(11-22-17)12-6-2-1-3-7-12/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFSVQIQUCIQDRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CSC(=N2)C3=CC4=CC=CC=C4OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-phenyl-1,3-thiazol-2-yl)-2H-chromen-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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